n,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride
Description
n,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride is a hydrochloride salt of a substituted ethanamine derivative. The compound features a dimethylamino group (-N(CH₃)₂) attached to an ethanamine backbone, with a 4-piperidinylmethoxy substituent at the second carbon (Figure 1).
It is primarily referenced as an impurity standard in pharmaceutical analysis (e.g., Doxylamine hydrogen succinate Imp. C (EP) as dihydrochloride), indicating its role in quality control during drug manufacturing .
Properties
IUPAC Name |
N,N-dimethyl-2-(piperidin-4-ylmethoxy)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-12(2)7-8-13-9-10-3-5-11-6-4-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHPFJPHJNAUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₉H₂₂Cl₂N₂
- Molecular Weight : 229.2 g/mol
- CAS Number : 1219960-73-2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body.
Key Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting levels of key neurotransmitters such as serotonin and dopamine.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
Studies have suggested that this compound can influence neurochemical pathways, showing promise in treating conditions like anxiety and depression. It has been noted for its ability to cross the blood-brain barrier effectively, enhancing its therapeutic potential.
2. Antimicrobial Properties
Preliminary investigations have demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for some common bacteria are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for existing infections.
3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions such as arthritis.
Case Study 1: Neuropharmacological Impact
A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors when administered at specific dosages. Behavioral tests indicated increased exploration in open field tests, suggesting anxiolytic effects.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains. Results showed significant inhibition at low concentrations, comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains.
Summary of Research Findings
The biological activity of this compound is supported by diverse research findings:
- Neuropharmacology : Potential therapeutic effects on mood disorders.
- Antimicrobial Activity : Effective against common bacterial pathogens.
- Anti-inflammatory Properties : Modulation of inflammatory responses.
Scientific Research Applications
Pharmacological Applications
a. Antidepressant Activity
Research indicates that N,N-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride exhibits properties that may contribute to antidepressant effects. Its mechanism of action is believed to involve modulation of neurotransmitter systems, including serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that compounds with similar structures can enhance synaptic availability of these neurotransmitters, potentially leading to improved mood and reduced symptoms of depression .
b. Analgesic Properties
This compound has also been investigated for its analgesic (pain-relieving) properties. The piperidine moiety is known for its efficacy in pain management, and derivatives like this compound may enhance pain relief through modulation of pain pathways in the central nervous system .
c. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system .
Chemical Research and Development
a. Synthesis of Novel Compounds
this compound serves as a precursor in the synthesis of other pharmacologically active compounds. Its structural characteristics make it a valuable building block for creating new derivatives with enhanced therapeutic profiles .
b. Drug Formulation Studies
The compound's solubility and stability characteristics are being explored for potential use in drug formulations. Its properties may be beneficial in developing sustained-release formulations that improve patient compliance and therapeutic outcomes .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with structurally related dihydrochloride salts, emphasizing substituent variations and molecular characteristics:
Key Observations :
- Piperidine vs. Piperazine/Pyrrolidine : The target compound’s 6-membered piperidine ring provides distinct conformational flexibility compared to piperazine (6-membered with two nitrogen atoms) or pyrrolidine (5-membered). These differences influence binding affinity to biological targets, such as neurotransmitter receptors .
- Substituent Effects: The dimethylamino group in the target compound enhances solubility in aqueous media compared to bulkier substituents like benzyl () or diphenylmethoxy ().
Pharmacological and Functional Comparisons
- Diphenhydramine Hydrochloride: A well-known antihistamine with sedative effects due to its diphenylmethoxy group, which interacts with histamine H₁ receptors. In contrast, the target compound’s piperidinylmethoxy group may target different CNS pathways, though its exact activity is unspecified .
- ARL 15896AR : This NMDA receptor antagonist demonstrates neuroprotection in ischemic models, attributed to its phenyl-pyridine substituents. The target compound lacks aromatic heterocycles, suggesting divergent mechanisms .
- N,N-Diethyl-2-(piperazin-1-yl)ethanamine Dihydrochloride : The piperazine ring’s additional nitrogen atom may enhance hydrogen bonding with biological targets, unlike the target compound’s piperidine ring .
Stability and Regulatory Considerations
- Stability : Like most hydrochloride salts, the target compound likely requires storage at -20°C, protected from light and moisture, to prevent degradation (analogous to DAPI dihydrochloride in ).
- Regulatory Status : Similar compounds (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) require safety data sheets (SDS) under regulations such as GB/T 16483-2008, highlighting hazards like acute toxicity and environmental risks .
Preparation Methods
Hydrogenation of Protected Intermediates
One documented method involves catalytic hydrogenation of a benzyl-protected precursor to yield N,N-dimethyl-2-(4-piperidinylmethoxy)ethanamine, which can then be converted to the dihydrochloride salt.
- Starting Material : Benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate.
- Catalyst : Palladium on activated charcoal (5%).
- Solvent : Ethanol.
- Conditions : Hydrogen atmosphere at 5 bar pressure, 50°C for 3 hours.
- Workup : Filtration to remove catalyst, evaporation of solvent, followed by purification via distillation under reduced pressure (~1.0 mBar) at ~70°C.
- Yield : Approximately 55.9% of the desired N,N-dimethyl-2-(4-piperidinylmethoxy)ethanamine as a colorless liquid.
- Characterization : Confirmed by ^1H NMR spectroscopy.
This method is effective for producing the free base intermediate, which can subsequently be reacted with hydrochloric acid to form the dihydrochloride salt.
Alkylation and Amination Routes
Alternative synthetic routes involve alkylation of piperidine derivatives with haloalkoxy compounds followed by amination steps to introduce the dimethylamino group. Although specific detailed protocols for the exact compound are limited, general procedures for related analogs include:
- Reaction of 4-hydroxypiperidine with 2-chloro-N,N-dimethylethanamine or its derivatives to form the ether linkage.
- Subsequent salt formation by treatment with hydrochloric acid to obtain the dihydrochloride.
This approach relies on nucleophilic substitution chemistry and careful control of reaction conditions to avoid side reactions.
Industrial-Scale Production Insights
Patent literature suggests that large-scale production may employ continuous flow reactors or autoclaves for the reaction of dimethylamine aqueous solutions with ethylene oxide to generate aminoethanol derivatives, which can be further functionalized to achieve the target compound's structure.
- Reaction : Dimethylamine (33% aqueous) with ethylene oxide under nitrogen atmosphere.
- Conditions : Temperature range 40–80°C, pressure up to 1.2 MPa.
- Separation : Distillation under reduced pressure to separate dimethylaminoethanol and related products.
- Yield : High conversion rates with yields of aminoethanol derivatives above 90% reported in similar systems.
While this method is more general and focused on aminoethanol intermediates, it forms a basis for synthesizing the ethanamine moiety in the target compound.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of benzyl-protected intermediate | Pd/C (5%), H2 (5 bar), EtOH, 50°C, 3 h | 55.9 | Purification by distillation under vacuum |
| Alkylation of 4-hydroxypiperidine | 2-chloro-N,N-dimethylethanamine, base, solvent | N/A | Requires optimization to minimize side reactions |
| Amination via ethylene oxide and dimethylamine | Dimethylamine (33%), ethylene oxide, 40–80°C, 1.2 MPa | 90+ (intermediates) | Industrially scalable, high atom economy |
Research Findings and Notes
- The hydrogenation method provides a relatively straightforward route to the free base intermediate, which is crucial for obtaining the pure dihydrochloride salt.
- The distillation step under reduced pressure is essential to remove impurities and isolate the compound as a colorless liquid.
- The use of palladium on carbon as a catalyst under mild hydrogen pressure is a standard and effective approach for deprotection and reduction steps in the synthesis.
- Industrial methods involving ethylene oxide and dimethylamine offer high yields of aminoethanol derivatives, which can be adapted for the synthesis of the ethanamine portion of the molecule.
- Conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, enhancing compound stability and crystallinity for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing n,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-piperidinylmethanol with dimethylaminoethyl chloride under controlled acidic conditions, followed by hydrochlorination. Purification via recrystallization (using ethanol/water mixtures) and characterization via NMR (1H/13C) and mass spectrometry ensures purity . Reaction optimization can leverage Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Compare 1H/13C spectra with reference data (e.g., PubChem or NIST standards) to verify functional groups and connectivity .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .
Q. What factors influence the solubility and stability of this compound in various solvents?
- Methodological Answer : Solubility is influenced by the hydrochloride salt form, which enhances aqueous solubility. Stability studies should assess hygroscopicity (via dynamic vapor sorption) and pH sensitivity. For non-polar solvents (e.g., DCM), solubility is limited, requiring polar aprotic solvents (DMF, DMSO) . Accelerated stability testing (40°C/75% RH) over 4 weeks can identify degradation pathways .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA predict energetics for intermediates, while machine learning (via ICReDD’s framework) identifies optimal conditions (e.g., solvent, catalyst) by correlating computed descriptors with experimental yields .
Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?
- Methodological Answer : Employ iterative feedback loops:
- Step 1 : Validate computational models (e.g., DFT) against small-scale experimental kinetic data.
- Step 2 : Adjust steric/electronic parameters in simulations to match empirical observations (e.g., unexpected byproducts).
- Step 3 : Re-run simulations with revised constraints to refine reaction mechanisms .
Q. How to design a reaction mechanism study for interactions with biological macromolecules?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates with proteins (e.g., serum albumin).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to identify binding pockets and affinity hotspots.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
Methodological and Safety Considerations
Q. How to apply DoE principles to optimize reaction parameters?
- Methodological Answer :
- Factors : Temperature (40–80°C), molar ratio (1:1–1:2), solvent polarity (water:ethanol ratios).
- Response Variables : Yield, purity, reaction time.
- Statistical Analysis : Use a central composite design (CCD) with ANOVA to identify significant factors. For example, a 3^3 factorial design reduces required experiments from 27 to 15 while maintaining predictive accuracy .
Q. Critical safety protocols for handling and storage?
- Safety Guidelines :
- Hygroscopicity : Store in desiccators with silica gel to prevent moisture absorption .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Emergency showers/eyewash stations must be accessible .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
